

Fipravirimat Technical Support Center: Optimizing Antiviral Efficacy

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Compound of Interest

Compound Name: *Fipravirimat*

Cat. No.: *B10860366*

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This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of **Fipravirimat** for maximum antiviral effect. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Fipravirimat**?

Fipravirimat is an investigational HIV-1 maturation inhibitor.^{[1][2]} It targets the final stages of the viral lifecycle by disrupting the cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virus particles.^{[2][3]} This disruption is achieved through a mechanism known as sub-stoichiometric modulation, where a small number of **Fipravirimat** molecules can disrupt the entire assembly of the viral Gag polyprotein shell, leading to high intrinsic potency.^[1]

Q2: What is the recommended concentration range for **Fipravirimat** in cell culture experiments?

The optimal concentration of **Fipravirimat** will vary depending on the cell type, HIV-1 subtype, and specific experimental conditions. However, in vitro studies have shown potent antiviral activity in the low nanomolar range. A mean half-maximal effective concentration (EC50) of 9 nM has been observed against a panel of HIV-1 clinical isolates in peripheral blood mononuclear cells (PBMCs).^{[4][5][6]} For subtype B and C chimeric viruses, the mean EC50

values were 1.9 nM and 1.2 nM, respectively.^[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How does protein binding affect the potency of **Fipravirimat**?

Like many antiviral compounds, the presence of serum proteins can affect the in vitro potency of **Fipravirimat**. It is important to consider this when designing experiments. The mean protein-binding adjusted 90% effective concentration (EC90) for **Fipravirimat** has been determined to be 33 nM.^{[4][5][6]} When transitioning from in vitro to in vivo studies, considering the impact of protein binding is crucial for predicting efficacy.

Q4: What is the known resistance profile for **Fipravirimat**?

A key challenge with **Fipravirimat** has been a low genetic barrier to resistance.^[1] The primary resistance-associated mutation that has been identified both in cell culture and in clinical studies is A364V in the Gag polyprotein.^{[4][6]} This mutation can emerge rapidly under monotherapy conditions.^[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo antiviral activity of **Fipravirimat**.

Table 1: In Vitro Antiviral Activity of **Fipravirimat**

HIV-1 Strain/Cell Type	Parameter	Value (nM)
Subtype B (chimeric virus)	Mean EC50	1.9 ^[4]
Subtype C (chimeric virus)	Mean EC50	1.2 ^[4]
Clinical Isolates (PBMCs)	Mean EC50	9 ^{[4][5][6]}
Subtype B & C (chimeric virus)	Mean protein-binding adjusted EC90	33 ^{[4][5][6]}

Table 2: In Vivo Dose-Response of **Fipravirimat** Monotherapy in Treatment-Naïve Adults

Daily Dose	Maximum Mean Decline in Plasma HIV-1 RNA (log10 copies/mL)
10 mg	-0.4[7]
40 mg	-1.2[7]
80 mg	-1.0[7]
140 mg	-1.5[7][8]
200 mg	-2.0[7][8]

Experimental Protocols

Protocol 1: Determination of **Fipravirimat** EC50 in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of **Fipravirimat** against a laboratory-adapted or clinical isolate of HIV-1 in PBMCs.

Materials:

- **Fipravirimat** stock solution (in DMSO)
- Healthy donor PBMCs, stimulated with phytohemagglutinin (PHA) and cultured with interleukin-2 (IL-2)
- HIV-1 virus stock of known titer
- Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and IL-2)
- 96-well cell culture plates
- p24 antigen ELISA kit
- Cell viability assay reagent (e.g., MTT, XTT)

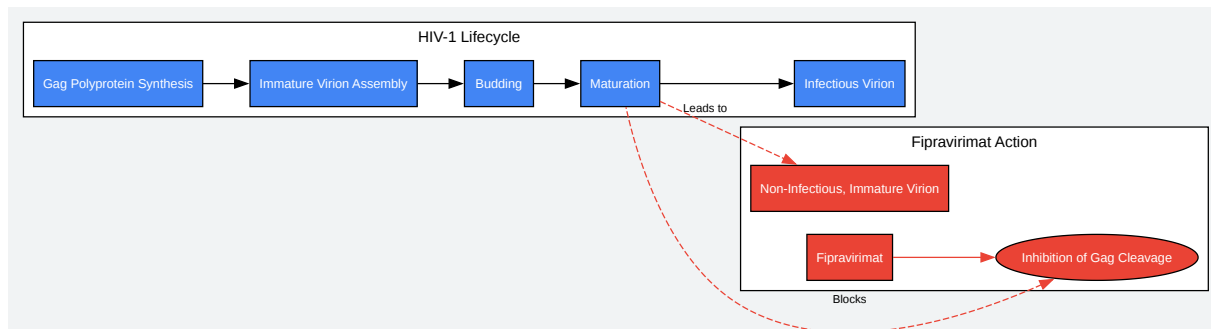
Procedure:

- Prepare a serial dilution of **Fipravirimat** in complete RPMI medium. The final concentrations should typically range from 0.01 nM to 100 nM. Include a no-drug control.
- Seed PHA-stimulated PBMCs in a 96-well plate at a density of 1×10^5 cells per well.
- Add the serially diluted **Fipravirimat** to the respective wells.
- Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 7 days.
- On day 7, carefully collect the cell culture supernatant for p24 antigen analysis.
- Perform a p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.
- Determine cell viability in the remaining cells using a suitable assay to assess the cytotoxicity of **Fipravirimat**.
- Calculate the EC₅₀ value by plotting the percentage of p24 inhibition against the log of **Fipravirimat** concentration and fitting the data to a sigmoidal dose-response curve.

Troubleshooting Guide

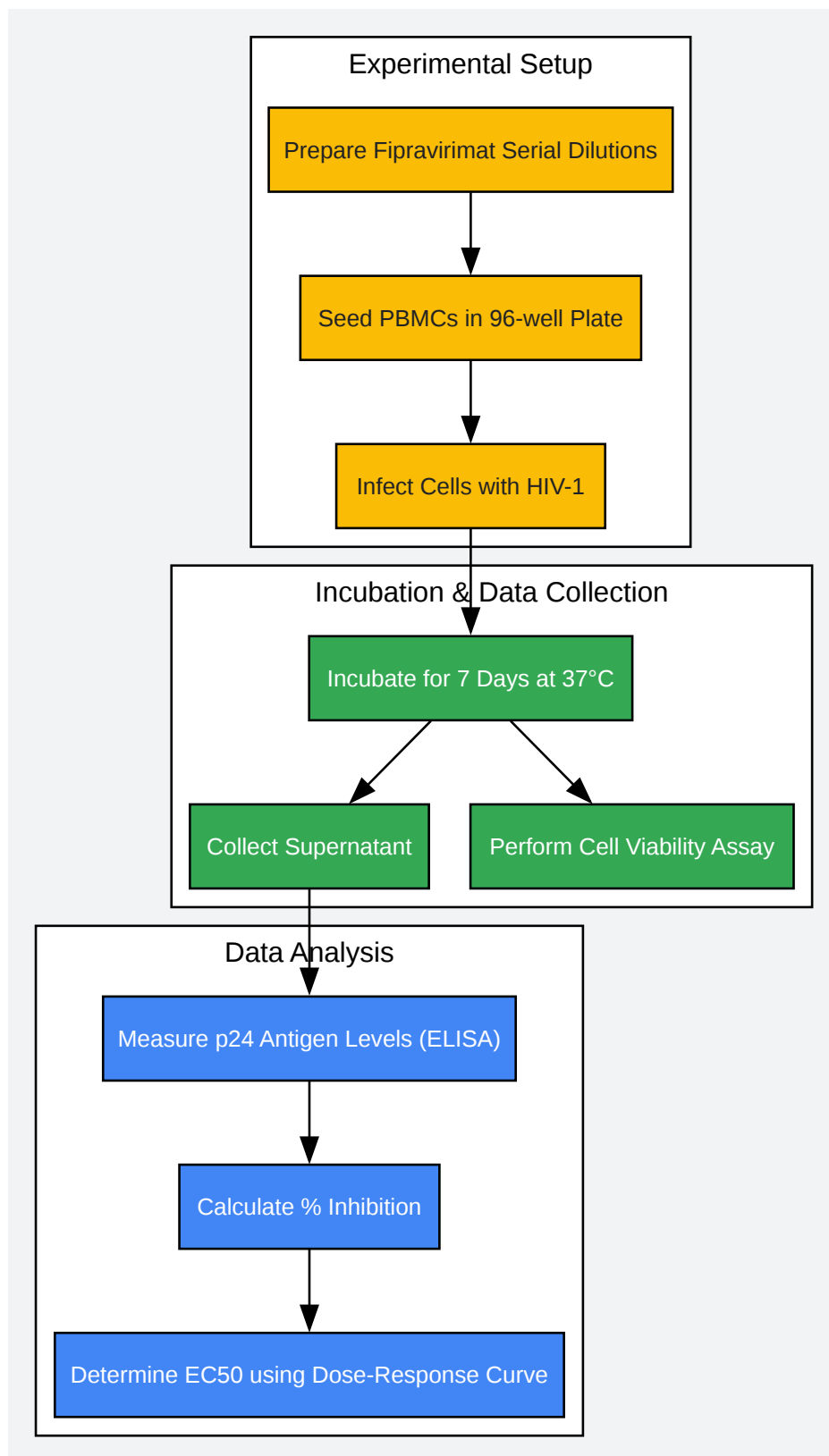
Issue	Possible Cause(s)	Recommended Solution(s)
High variability in EC50 values between experiments	Inconsistent virus stock titer. Variation in PBMC donor response. Pipetting errors.	Re-titer virus stock before each experiment. Pool PBMCs from multiple donors. Use calibrated pipettes and ensure proper mixing.
No significant antiviral effect observed	Fipravirimat degradation. Use of a resistant HIV-1 strain. Incorrect drug concentration.	Prepare fresh drug dilutions for each experiment. Sequence the Gag region of the virus to check for resistance mutations (e.g., A364V). Verify the concentration of the Fipravirimat stock solution.
High cytotoxicity observed at effective concentrations	Off-target effects of the compound. Contamination of the drug stock.	Perform a cytotoxicity assay (e.g., CC50) in parallel with the antiviral assay to determine the therapeutic index. Ensure the purity of the Fipravirimat stock.
Unexpectedly low potency	High protein concentration in the culture medium.	Consider the protein-binding adjusted EC90 value when interpreting results. If necessary, perform assays in reduced serum conditions.

Visualizations



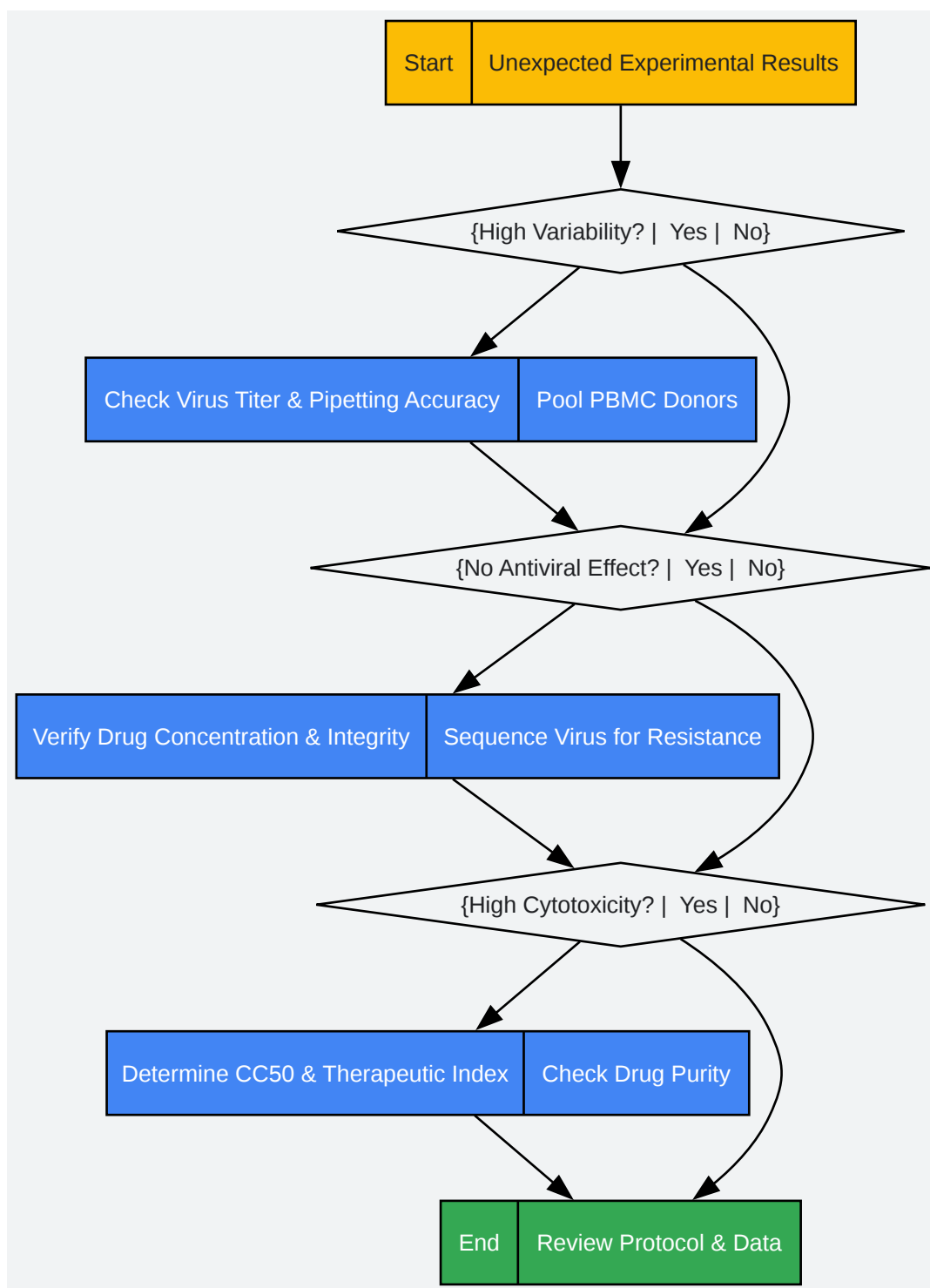
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Caption: Mechanism of action of **Fipravirimat** in the HIV-1 lifecycle.



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Caption: Workflow for determining the EC₅₀ of **Fipravirimat**.



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Caption: Troubleshooting guide for **Fipravirimat** experiments.

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